Specific Scientific Field: This research falls under the field of Organic Chemistry .
Comprehensive and Detailed Summary of the Application: Physostigmine (eserine) is an indole alkaloid isolated from a plant of Western Africa. It gives two color reactions, a dark red due to rubreserine, a three-ring o-quinone, and a seven-ring phenoxazone with a splendid blue color .
Detailed Description of the Methods of Application or Experimental Procedures: Eserine reacts with sodium hydroxide to give a red color. In a preparative scale, dark red crystals of rubreserine are obtained. Eserine also reacts with ammonium hydroxide, giving an intense blue color after heating .
Thorough Summary of the Results or Outcomes Obtained: The structures of the colored products have been determined, but there were no advanced mechanisms for the formation mode of these compounds. The research provides the reaction pathway and the electron flow for each reaction .
Rubreserine is a chemical compound with the molecular formula C₁₃H₁₆N₂O₂, classified as an oxidation product of eseroline. Eseroline itself is a degradation product of physostigmine, an indole alkaloid derived from the Calabar bean (Physostigma venenosum). The structure of rubreserine features a distinctive o-quinone configuration, which is crucial for its biological activity. This compound exhibits a characteristic red color due to its quinonoid structure, which enhances its visibility in various applications .
There is no current research available on the specific mechanism of action of rubreserine.
The primary reaction involving rubreserine is the oxidation of eseroline, which occurs spontaneously and is accelerated at pH levels above 7. This transformation is significant as it converts eseroline into rubreserine, which then exhibits various biological activities. The oxidation process leads to the formation of carbonyl groups that are essential for the compound's function as an inhibitor of specific enzymes involved in folate biosynthesis .
Rubreserine has demonstrated notable biological activity, particularly as an inhibitor of the bifunctional enzyme glutamine amidotransferase-aminodeoxychorismate synthase (GAT-ADCS), which plays a critical role in the biosynthesis of folates. Studies have shown that rubreserine effectively inhibits the intraerythrocytic growth of Apicomplexan parasites, making it a potential candidate for antiparasitic therapies. Its inhibitory effect is linked to its quinonoid structure, which is sensitive to reducing agents like dithiothreitol .
Rubreserine can be synthesized through the oxidation of eseroline. This reaction can be facilitated under alkaline conditions (pH > 7), where eseroline undergoes spontaneous oxidation to yield rubreserine. The process has been confirmed through various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, demonstrating over 90% conversion efficiency under optimal conditions .
Rubreserine's applications are primarily centered around its biological activity. It has potential uses in:
Interaction studies have focused on rubreserine's effects on various biological systems. Research indicates that rubreserine interacts specifically with GAT-ADCS, leading to mixed-type inhibition characterized by decreased maximum velocity (Vₘ) and increased Michaelis constant (Kₘ) for substrates involved in folate synthesis. These interactions highlight the compound's specificity and potential therapeutic applications .
Rubreserine shares structural similarities with several other compounds derived from indole alkaloids or quinonoid structures. Below is a comparison with several similar compounds:
| Compound Name | Structure Type | Biological Activity | Unique Features |
|---|---|---|---|
| Eseroline | Indole Alkaloid | Weak enzyme inhibitor | Precursor to rubreserine |
| Physostigmine | Indole Alkaloid | Acetylcholinesterase inhibitor | Strong neuroactive properties |
| Quinine | Alkaloid | Antimalarial | Derived from cinchona bark |
| Camptothecin | Quinone derivative | Anticancer | Inhibits topoisomerase I |
Rubreserine's uniqueness lies in its specific inhibitory action on GAT-ADCS and its potential antiparasitic properties, distinguishing it from other similar compounds that may not exhibit such targeted effects .
Rubreserine functions as a potent inhibitor of the bifunctional enzyme glutamine amidotransferase-aminodeoxychorismate synthase [1] [2]. This enzyme represents a critical component in the para-aminobenzoate biosynthetic pathway, where it catalyzes the conversion of chorismate and glutamine to aminodeoxychorismate and glutamate [3] [4]. The compound demonstrates remarkable specificity for the glutamine amidotransferase domain, exhibiting an apparent inhibitory concentration at fifty percent effectiveness of approximately eight micromolar against the plant glutamine amidotransferase-aminodeoxychorismate synthase [2] [5].
The inhibition mechanism follows mixed-type kinetics, characterized by a simultaneous decrease in maximum reaction velocity and an increase in the Michaelis constant for glutamine [1] [2]. The apparent equilibrium constants Ki and αKi were determined to be three plus or minus one micromolar and eight plus or minus one micromolar, respectively, under various experimental conditions measuring both glutamate and para-aminobenzoate production [1] [2]. This kinetic profile indicates that rubreserine can bind to both the free enzyme and the enzyme-substrate complex, thereby affecting both the affinity for glutamine and the catalytic efficiency.
The inhibitory process requires a twenty-minute incubation period to achieve maximal inhibition, suggesting either a slow binding mechanism or conformational changes within the enzyme upon rubreserine binding [1] [2]. The rate constant of inhibition is approximately zero point one per minute, indicating relatively slow binding kinetics compared to other enzyme inhibitors [1] [2]. Importantly, the inhibition occurs independently of the presence or position of purification tags, confirming that the inhibitory effect is specific to the enzyme's active site rather than non-specific protein interactions [1] [2].
Table 1: Kinetic Parameters for Rubreserine Inhibition of GAT-ADCS
| Parameter | Value | Target/Condition |
|---|---|---|
| IC50 (GAT activity) | 8 µM | Plant GAT-ADCS |
| Ki (apparent) | 3 ± 1 µM | Both glutamate and pABA production |
| αKi (apparent) | 8 ± 1 µM | Both glutamate and pABA production |
| Rate constant | 0.1 min⁻¹ | GAT-ADCS inhibition |
| Incubation time for max inhibition | 20 minutes | GAT-ADCS inhibition |
The disruption of para-aminobenzoate biosynthesis represents the primary mechanism through which rubreserine exerts its biological effects [1] [2]. para-Aminobenzoate serves as an essential precursor for folate biosynthesis, and its depletion consequently leads to folate deficiency in target organisms [3] [6]. The compound specifically targets the first step of para-aminobenzoate synthesis, where glutamine amidotransferase-aminodeoxychorismate synthase converts chorismate and glutamine to aminodeoxychorismate [3] [4].
Rubreserine demonstrates selectivity for the para-aminobenzoate biosynthetic pathway over other metabolic routes. When coupled with aminodeoxychorismate lyase, rubreserine effectively inhibits para-aminobenzoate formation with inhibition constants below ten micromolar, representing the most potent inhibition of para-aminobenzoate biosynthesis reported to date [1] [2]. Control experiments confirmed that rubreserine does not directly affect aminodeoxychorismate lyase activity, indicating specific targeting of the glutamine amidotransferase component [1] [2].
The structural basis for this specificity relates to the quinonoid nature of rubreserine, which arises from the oxidative transformation of eseroline under alkaline conditions [1] [2] [7]. The presence of two carbonyl functions on the aromatic ring of rubreserine is essential for inhibitory activity, as the parent compound eseroline, lacking these carbonyl groups, exhibits no inhibitory effects [1] [2]. This quinone structure likely enables Michael acceptor reactivity, allowing rubreserine to form covalent modifications with nucleophilic residues in the enzyme active site [8] [9].
The disruption of para-aminobenzoate biosynthesis can be demonstrated through rescue experiments. In both plant and parasitic systems, the growth inhibitory effects of rubreserine at concentrations near the inhibitory concentration at fifty percent effectiveness can be reversed by supplementation with exogenous para-aminobenzoate or downstream folate derivatives [1] [2]. This reversibility confirms that para-aminobenzoate depletion is the primary mechanism of action at physiologically relevant concentrations.
Folate depletion represents the downstream consequence of para-aminobenzoate biosynthesis inhibition and serves as the ultimate mediator of rubreserine's cytotoxic effects [1] [2]. In eukaryotic systems, folate cofactors are essential for one-carbon transfer reactions involved in nucleotide synthesis, amino acid metabolism, and methylation processes [10] [11]. The depletion of folate pools therefore leads to impaired DNA synthesis and cell division arrest.
In Arabidopsis thaliana cell cultures, treatment with rubreserine at concentrations ranging from twenty-five to one hundred micromolar results in a forty to fifty percent reduction in total folate content after seven days of exposure [1] [2]. The folate depletion is accompanied by a thirty percent decrease in free para-aminobenzoate levels, confirming the upstream inhibition of para-aminobenzoate synthesis [1] [2]. Importantly, the distribution of folate derivatives remains largely unchanged, with approximately fifty percent existing as five-methyltetrahydrofolate, thirty-five percent as ten-formyltetrahydrofolate plus five,ten-methenyltetrahydrofolate, eight percent as five-formyltetrahydrofolate, seven percent as tetrahydrofolate plus five,ten-methylenetetrahydrofolate, and zero point three percent as folic acid [1] [2].
Table 2: Folate Depletion Dynamics in Different Systems
| Organism | Rubreserine Concentration | Folate Reduction | pABA Reduction | Time Point |
|---|---|---|---|---|
| Arabidopsis cells | 25-100 µM | 40% | 30% | 7 days |
| Arabidopsis cells | 100 µM | 40% | 30% | 7 days |
| Toxoplasma gondii | 20 µM | 50% | Not determined | 24 hours |
| Toxoplasma gondii | 40 µM | 50% | Not determined | 24 hours |
In Toxoplasma gondii parasites, folate depletion occurs more rapidly, with a fifty percent reduction in total folate content observed after only twenty-four hours of treatment with twenty or forty micromolar rubreserine [1] [2]. The folate distribution in Toxoplasma differs from that in plants, consisting of eighteen percent five-methyltetrahydrofolate, twenty-five percent ten-formyltetrahydrofolate plus five,ten-methenyltetrahydrofolate, forty-two percent five-formyltetrahydrofolate, eight percent tetrahydrofolate plus five,ten-methylenetetrahydrofolate, and seven percent folic acid [1] [2].
The protective effects of para-aminobenzoate supplementation provide compelling evidence for the causal relationship between para-aminobenzoate depletion and folate deficiency. In Arabidopsis cells, the presence of one hundred micromolar para-aminobenzoate in the culture medium prevents folate depletion in rubreserine-treated cells, maintaining folate levels nearly identical to control conditions [1] [2]. Similar protective effects are observed with five-formyltetrahydrofolate supplementation, confirming that folate deficiency is the primary cause of growth inhibition at therapeutic concentrations.
The dynamics of folate depletion also demonstrate the time-dependent nature of rubreserine's effects. Cell division arrest occurs after approximately seven days in plant cell cultures, coinciding with the onset of significant folate depletion [1] [2]. This temporal relationship supports the model whereby rubreserine first inhibits para-aminobenzoate synthesis, leading to gradual depletion of folate pools as existing folate cofactors are consumed in ongoing metabolic processes without adequate replenishment.
The inhibitory effects of rubreserine demonstrate significant variation across different biological systems, reflecting both the differential expression of target enzymes and varying sensitivities to folate depletion [1] [2]. These comparative studies provide insights into the selectivity and therapeutic potential of rubreserine as an antifolate agent.
Among the tested organisms, Plasmodium falciparum exhibits the highest sensitivity to rubreserine, with an inhibitory concentration at fifty percent effectiveness of one point zero four micromolar for intraerythrocytic growth inhibition [1] [2]. This remarkable potency may reflect the critical dependence of rapidly dividing malaria parasites on de novo folate biosynthesis, as well as potential differences in drug uptake or metabolism compared to other organisms.
Table 3: Comparative Growth Inhibition by Rubreserine
| Organism/Model | IC50 Value (µM) | Assay Type | Time Point |
|---|---|---|---|
| Arabidopsis thaliana | 65.00 | Seedling growth | 2 weeks |
| Toxoplasma gondii | 20.00 | Cell invasion | 24 hours |
| Plasmodium falciparum | 1.04 | Intraerythrocytic growth | 96 hours |
Toxoplasma gondii demonstrates intermediate sensitivity with an inhibitory concentration at fifty percent effectiveness of twenty micromolar for both cell invasion and intracellular proliferation assays [1] [2]. The invasion assay measures the ability of parasites to enter host cells after pretreatment with rubreserine, while the proliferation assay evaluates intracellular parasite multiplication. Both assays yield similar inhibitory concentrations, suggesting that rubreserine affects fundamental metabolic processes required for both invasion and replication.
Arabidopsis thaliana shows the lowest sensitivity among the tested organisms, requiring sixty-five micromolar rubreserine for fifty percent growth inhibition of seedlings [1] [2]. This reduced sensitivity may reflect the slower growth rate of plant cells compared to parasites, allowing for more efficient adaptation to folate limitation. Additionally, plants possess alternative metabolic pathways and storage mechanisms that may partially compensate for folate deficiency.
The selectivity of rubreserine extends beyond its primary target to include other glutamine amidotransferase-containing enzymes. Anthranilate synthase, involved in tryptophan biosynthesis, exhibits an inhibitory concentration at fifty percent effectiveness of seven plus or minus two micromolar, indicating substantial cross-reactivity [1] [2]. Guanosine monophosphate synthetase shows reduced sensitivity with an inhibitory concentration at fifty percent effectiveness of twenty-five plus or minus ten micromolar [1] [2]. This cross-reactivity pattern suggests that rubreserine may affect multiple metabolic pathways at higher concentrations, potentially explaining the inability of para-aminobenzoate or folate supplementation to fully rescue growth at concentrations exceeding the primary inhibitory concentration at fifty percent effectiveness.
Table 4: Comparative Inhibition of Different GAT Enzymes
| Enzyme | IC50 (µM) | Function | Selectivity |
|---|---|---|---|
| GAT-ADCS | 8 | pABA biosynthesis | Primary target |
| GAT-GMPS | 25 ± 10 | GMP biosynthesis | Secondary target |
| Anthranilate Synthase | 7 ± 2 | Tryptophan biosynthesis | Secondary target |
The comparative efficacy against existing antifolate drugs provides additional context for evaluating rubreserine's therapeutic potential. In Toxoplasma gondii assays, rubreserine demonstrates superior activity compared to sulfadiazine and sulfanilamide, conventional sulfonamide drugs used in toxoplasmosis treatment [1] [2]. The inhibitory concentration at fifty percent effectiveness for sulfadiazine typically ranges from twenty to over two hundred micromolar depending on the parasite strain, indicating that rubreserine achieves comparable or superior efficacy at significantly lower concentrations [1] [2].
Synergistic effects are observed when rubreserine is combined with pyrimethamine, a dihydrofolate reductase inhibitor commonly used in antifolate combination therapy [1] [2]. The combination of twenty micromolar rubreserine with zero point four micromolar pyrimethamine produces enhanced inhibition compared to either drug alone, suggesting that dual targeting of folate biosynthesis and folate recycling pathways may provide therapeutic advantages. This synergy mimics the established clinical approach of combining sulfonamides with dihydrofolate reductase inhibitors, supporting the potential for rubreserine-based combination therapies.